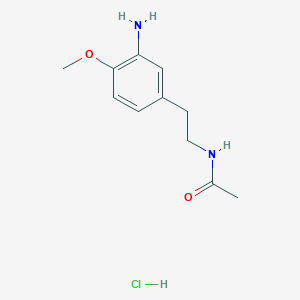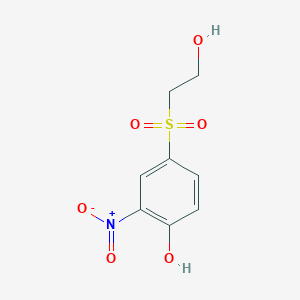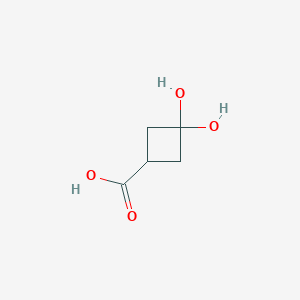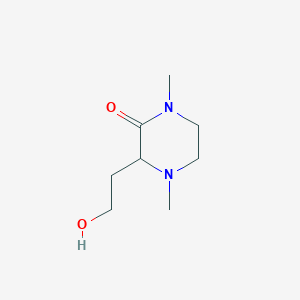
N-(3-Amino-4-methoxyphenethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Amino-4-methoxyphenethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It is sourced from leading manufacturers and supplied worldwide .
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-4-methoxyphenethyl)acetamide hydrochloride” consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed molecular structure, it’s recommended to refer to a specialized chemical structure database .Physical And Chemical Properties Analysis
“N-(3-Amino-4-methoxyphenethyl)acetamide hydrochloride” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a specialized database .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
212828-82-5 |
|---|---|
Molekularformel |
C11H17ClN2O2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
N-[2-(3-amino-4-methoxyphenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(14)13-6-5-9-3-4-11(15-2)10(12)7-9;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
HQLAZRQXMDXDFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Ethyl-4-[(7-methoxy-3,7-dimethyloct-2-en-1-yl)oxy]benzene](/img/structure/B8456500.png)
![Ferrocene, 1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B8456501.png)




![3-Bromo-5-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8456533.png)


